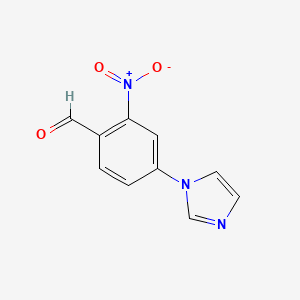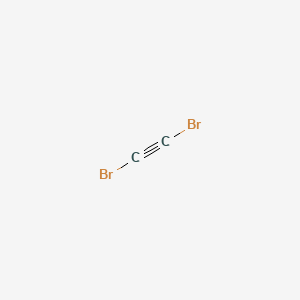
Dibromoacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromoacetylene is a molecular chemical compound with the formula C₂Br₂. It is characterized by the presence of an acetylene group where both hydrogen atoms are substituted by bromine atoms. This compound is known for its explosive nature and sensitivity to air, making it a subject of interest in various chemical studies .
Métodos De Preparación
Dibromoacetylene can be synthesized through several methods:
Reaction with 1,1,2-tribromoethylene and potassium hydroxide: This method is hazardous due to the risk of explosions.
Reaction of acetylene with phenyl lithium: At -50°C, acetylene reacts with phenyl lithium to form lithium acetylide, which then reacts with bromine to yield this compound.
Reaction with sodium hypobromite (NaOBr): This is another method to synthesize this compound.
Análisis De Reacciones Químicas
Dibromoacetylene undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
Dibromoacetylene has several applications in scientific research:
Chemistry: It is used in the synthesis of various brominated compounds and as a reagent in organic synthesis.
Material Science:
Industrial Applications: Due to its reactivity, this compound is used in the production of other brominated chemicals.
Mecanismo De Acción
The mechanism of action of dibromoacetylene involves its high reactivity due to the presence of the acetylene group substituted with bromine atoms. This reactivity makes it prone to spontaneous combustion in air, producing black sooty smoke and a red flame . When heated, it explodes, yielding carbon and other substances .
Comparación Con Compuestos Similares
Dibromoacetylene can be compared with other similar compounds such as:
1,2-Dibromoethylene: This compound also contains bromine atoms attached to a carbon-carbon double bond but differs in its reactivity and applications.
1,2-Dibromoethane: Known for its use as a pesticide and in leaded gasoline, it has different industrial applications compared to this compound.
This compound stands out due to its unique reactivity and potential for polymerization, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
624-61-3 |
|---|---|
Fórmula molecular |
C2Br2 |
Peso molecular |
183.83 g/mol |
Nombre IUPAC |
1,2-dibromoethyne |
InChI |
InChI=1S/C2Br2/c3-1-2-4 |
Clave InChI |
JNFBOWNNNAHVNZ-UHFFFAOYSA-N |
SMILES canónico |
C(#CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


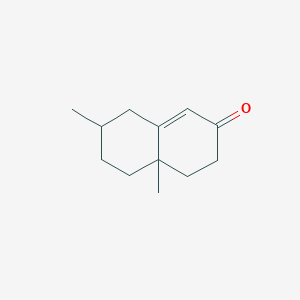
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
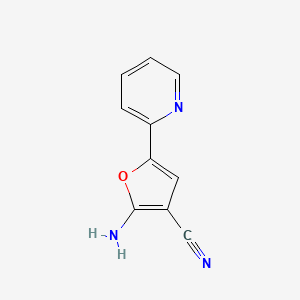
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
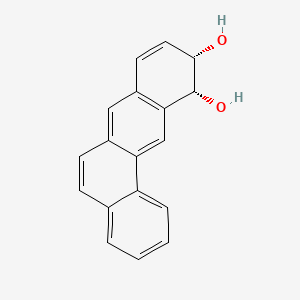
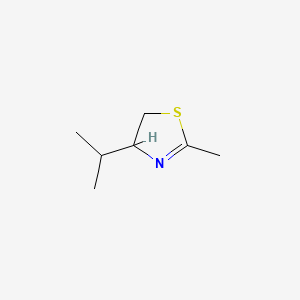
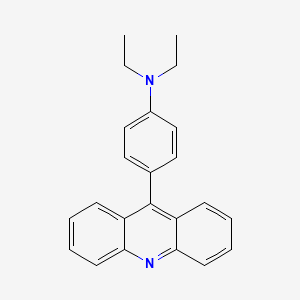
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
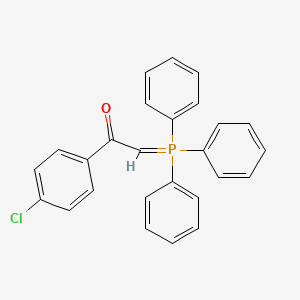
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
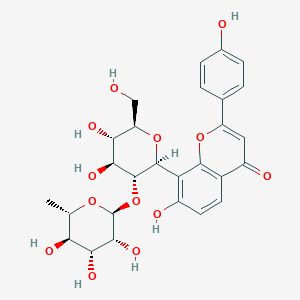
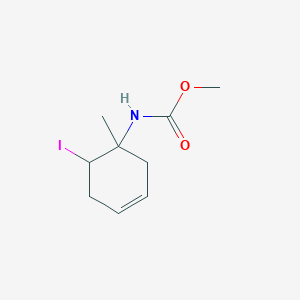
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
